2-Fluoro-4-hydroxy-5-iodobenzaldehyde
CAS No.:
Cat. No.: VC16738881
Molecular Formula: C7H4FIO2
Molecular Weight: 266.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4FIO2 |
|---|---|
| Molecular Weight | 266.01 g/mol |
| IUPAC Name | 2-fluoro-4-hydroxy-5-iodobenzaldehyde |
| Standard InChI | InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H |
| Standard InChI Key | LMOKSIOFBYFTNZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1I)O)F)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Characteristics
The molecular formula of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is C₇H₄FIO₂, distinguishing it from simpler analogs like 2-fluoro-5-iodobenzaldehyde (C₇H₄FIO) . Key structural attributes include:
-
Fluorine at the 2-position: Enhances electron-withdrawing effects, influencing reactivity.
-
Iodine at the 5-position: Provides a heavy atom for potential catalytic or medicinal applications.
-
Hydroxyl group at the 4-position: Introduces hydrogen-bonding capability and polarity.
Table 1: Comparative Structural Properties of Halogenated Benzaldehydes
Synthesis and Reaction Pathways
Hypothetical Synthesis Routes
While no direct synthesis of 2-fluoro-4-hydroxy-5-iodobenzaldehyde is documented, analogous methods from iodinated benzaldehyde chemistry suggest viable strategies:
Direct Iodination of a Fluorinated Precursor
Adapting the protocol from EP1476415A1 , which describes iodination of 4-fluorobenzaldehyde using N-iodosuccinimide (NIS) in an acidic medium (e.g., sulfuric acid/acetic acid), the following steps are proposed:
-
Starting Material: 2-Fluoro-4-hydroxybenzaldehyde.
-
Iodination: React with NIS (1.2 equivalents) in a 1:1 mixture of sulfuric acid and acetic acid at 40°C for 2.5 hours.
-
Workup: Quench with water, extract with ethyl acetate/heptane, and purify via crystallization .
Challenges:
-
The hydroxyl group may require protection (e.g., acetylation) to prevent undesired side reactions during iodination.
-
Regioselectivity must be confirmed, as competing iodination at other positions (e.g., 3- or 6-) could occur.
Alternative Pathway: Hydroxylation of Pre-Iodinated Compound
-
Iodination First: Synthesize 2-fluoro-5-iodobenzaldehyde via established methods .
-
Hydroxylation: Introduce a hydroxyl group at the 4-position using directed ortho-metalation or electrophilic substitution under controlled conditions.
Physicochemical Properties
Predicted Properties
Based on analogs , the following properties are hypothesized:
Table 2: Estimated Physicochemical Properties
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; rinse with water |
| Inhalation | Use fume hood; monitor air quality |
| Storage | -20°C, amber glass under nitrogen |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume